(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Descripción general
Descripción
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol, also known as NBI-98854, is a novel selective dopamine transporter inhibitor. It has been found to be effective in treating a variety of neurological and psychiatric disorders, including tardive dyskinesia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. This compound has also been found to improve cognitive function in animal models of ADHD.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. This compound has also been found to improve cognitive function in animal models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include its selective inhibition of the dopamine transporter, its effectiveness in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia, and its potential use in treating ADHD. The limitations of using this compound in lab experiments include the lack of information on its long-term safety and efficacy, and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol. These include:
1. Further studies on the long-term safety and efficacy of this compound in treating neurological and psychiatric disorders.
2. Investigation of the optimal dosage and administration of this compound for different disorders.
3. Exploration of the potential use of this compound in other neurological and psychiatric disorders.
4. Development of new and improved dopamine transporter inhibitors based on the structure of this compound.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders.
In conclusion, this compound is a novel selective dopamine transporter inhibitor that has shown promise in treating a variety of neurological and psychiatric disorders. Further research is needed to fully understand its potential therapeutic applications and to optimize its use in lab experiments and clinical settings.
Aplicaciones Científicas De Investigación
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its therapeutic potential in neurological and psychiatric disorders. In preclinical studies, this compound has been found to be effective in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia. In clinical trials, this compound has been found to significantly reduce the severity of tardive dyskinesia in patients with schizophrenia and other psychiatric disorders. This compound has also been studied for its potential use in treating ADHD, with promising results in animal models.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-15-4-1-14(2-5-15)3-6-19(25)22-12-9-17(18(24)13-22)21-10-7-16(23)8-11-21/h1-6,16-18,23-24H,7-13H2/b6-3+/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQUTYHOJPRMC-YNDRMARASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C(=O)C=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.